molecular formula C10H11FO2 B11907876 2-Ethyl-5-fluoro-4-methoxybenzaldehyde

2-Ethyl-5-fluoro-4-methoxybenzaldehyde

Cat. No.: B11907876
M. Wt: 182.19 g/mol
InChI Key: NYRZYVOMCMBAJK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethyl-5-fluoro-4-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-bromo-3-fluoroanisole, followed by a series of reactions to introduce the ethyl group and the aldehyde functionality . Another approach utilizes a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as a tetrahedral intermediate . This method is advantageous due to its efficiency and the ability to use strong nucleophilic organometallic reagents.

Chemical Reactions Analysis

2-Ethyl-5-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.

    Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines or the Knoevenagel condensation with active methylene compounds.

Scientific Research Applications

2-Ethyl-5-fluoro-4-methoxybenzaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-4-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity to specific targets by forming strong hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

2-Ethyl-5-fluoro-4-methoxybenzaldehyde can be compared with other similar compounds, such as:

The presence of the ethyl group and the specific positioning of the fluorine and methoxy groups in this compound contribute to its unique chemical properties and applications.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-ethyl-5-fluoro-4-methoxybenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-3-7-5-10(13-2)9(11)4-8(7)6-12/h4-6H,3H2,1-2H3

InChI Key

NYRZYVOMCMBAJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C=O)F)OC

Origin of Product

United States

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